![molecular formula C14H16N2OS B12610759 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline CAS No. 919285-31-7](/img/structure/B12610759.png)
2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline is an organic compound that features both an amine and a sulfanyl group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline typically involves a multi-step process. One common method starts with the reaction of 4-aminophenol with 2-chloroethyl sulfide under basic conditions to form 2-(4-aminophenoxy)ethyl sulfide. This intermediate is then subjected to further reactions to introduce the aniline group, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar structure but with additional methyl groups.
2-(4-Aminophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline is unique due to the presence of both an amine and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Numéro CAS |
919285-31-7 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
2-[2-(4-aminophenoxy)ethylsulfanyl]aniline |
InChI |
InChI=1S/C14H16N2OS/c15-11-5-7-12(8-6-11)17-9-10-18-14-4-2-1-3-13(14)16/h1-8H,9-10,15-16H2 |
Clé InChI |
PLMDRZBCHHPJEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SCCOC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


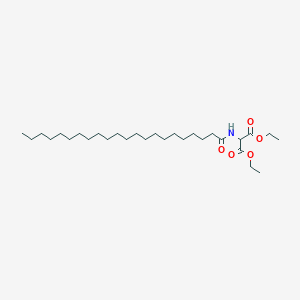
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

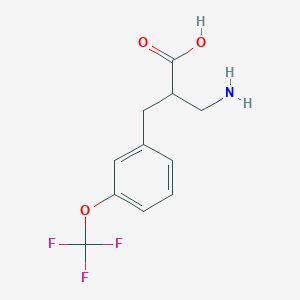
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
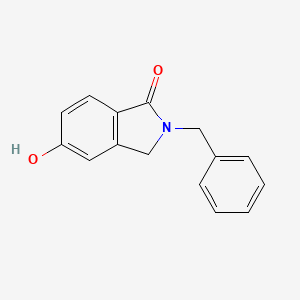
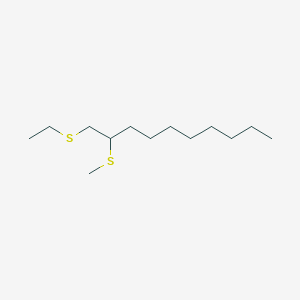
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
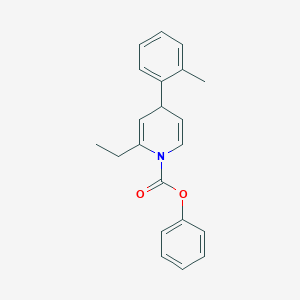
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
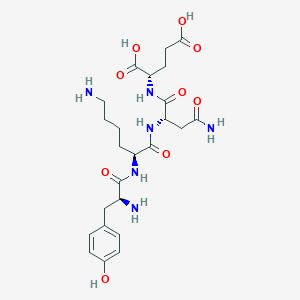
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
